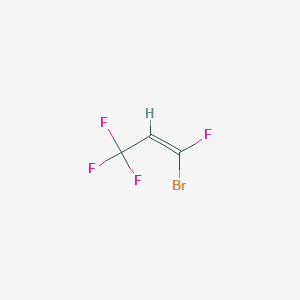
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene typically involves the halogenation of tetrafluoropropene. One common method is the addition of bromine to tetrafluoropropene under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form tetrafluoropropene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) are used under controlled temperatures.
Elimination Reactions: Strong bases, such as potassium tert-butoxide, are used under elevated temperatures.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of tetrafluoropropene.
Addition Reactions: Products include halogenated derivatives of tetrafluoropropene.
Elimination Reactions: The major product is tetrafluoropropene.
Wissenschaftliche Forschungsanwendungen
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism by which (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In addition reactions, the double bond in the propene backbone reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-3,3,3-tetrafluoropropane: Similar in structure but lacks the double bond.
1,1,1,3-tetrafluoroprop-2-ene: Similar in structure but has different halogenation patterns.
1-chloro-1,3,3,3-tetrafluoroprop-1-ene: Similar in structure but contains chlorine instead of bromine.
Uniqueness
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Eigenschaften
Molekularformel |
C3HBrF4 |
|---|---|
Molekulargewicht |
192.94 g/mol |
IUPAC-Name |
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HBrF4/c4-2(5)1-3(6,7)8/h1H/b2-1+ |
InChI-Schlüssel |
FVPSNVVHINDDKH-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C(/F)\Br)\C(F)(F)F |
Kanonische SMILES |
C(=C(F)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



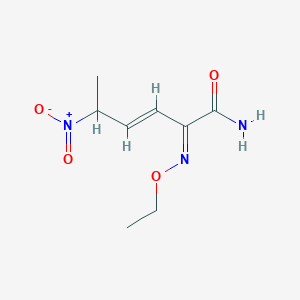
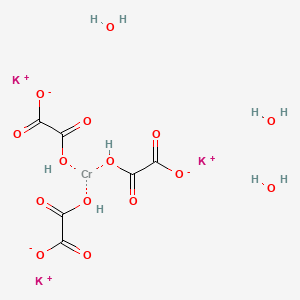
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
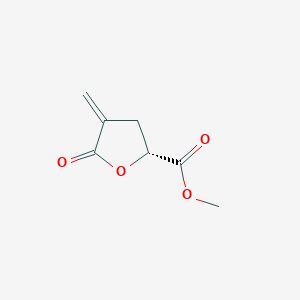
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
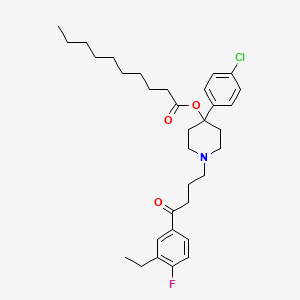



![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
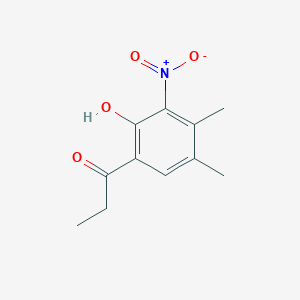
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

